molecular formula C11H24NO6P B563384 6-(O-phosphorylcholine)hydroxyhexanoic acid CAS No. 73839-24-4

6-(O-phosphorylcholine)hydroxyhexanoic acid

Cat. No.: B563384
CAS No.: 73839-24-4
M. Wt: 297.288
InChI Key: QOEUIJHOOHSYPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(O-phosphorylcholine)hydroxyhexanoic acid involves the phosphorylation of hydroxyhexanoic acid with phosphorylcholine. The reaction typically requires a phosphorylating agent such as phosphoryl chloride or phosphoryl bromide, and the reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(O-phosphorylcholine)hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(O-phosphorylcholine)hydroxyhexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile probe in immunological studies and other biochemical applications. Its ability to mimic natural phosphorylcholine-containing molecules makes it particularly valuable in research focused on cellular signaling and immune responses .

Properties

IUPAC Name

5-carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24NO6P/c1-12(2,3)8-10-18-19(15,16)17-9-6-4-5-7-11(13)14/h4-10H2,1-3H3,(H-,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUIJHOOHSYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658038
Record name 5-Carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-24-4
Record name Ethanaminium, 2-[[[(5-carboxypentyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73839-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carboxypentyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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